5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile
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Overview
Description
5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl cyanoacetate with butylamine to form an intermediate, which is then cyclized with formamidine acetate to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production methods.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit key enzymes involved in nucleotide synthesis, thereby exerting its antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-butyl-6-methoxypyrimidine-4-carbonitrile
- 5-Amino-2-butyl-6-ethoxypyrimidine-4-carboxamide
- 5-Amino-2-butyl-6-ethoxypyrimidine-4-thiol
Uniqueness
5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 6-position and the nitrile group at the 4-position allows for diverse chemical modifications and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H16N4O |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H16N4O/c1-3-5-6-9-14-8(7-12)10(13)11(15-9)16-4-2/h3-6,13H2,1-2H3 |
InChI Key |
NRUQQVRBWKJCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=N1)OCC)N)C#N |
Origin of Product |
United States |
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